3-(3-Methylphenoxy)phenylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Chemistry
Arylboronic acids are organoboron compounds that have become cornerstones of modern organic synthesis. eurobooks.sk Their prominence is largely due to their role as key reagents in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nbinno.comnih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nbinno.com
The utility of arylboronic acids stems from several advantageous properties. They are generally stable, crystalline solids that are often easy to handle and purify. nih.govwikipedia.org Compared to other organometallic reagents, they exhibit low toxicity, making them more environmentally benign. nih.gov Their reactivity is highly versatile, enabling the formation of bonds between two sp²-hybridized carbon atoms, a transformation that is crucial for the synthesis of biaryls, conjugated alkenes, and styrenes. organic-synthesis.com The reaction conditions for Suzuki-Miyaura couplings are typically mild and compatible with a wide range of functional groups, further broadening their applicability. researchgate.net
Beyond the Suzuki-Miyaura reaction, arylboronic acids are also employed in other important transformations such as the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.org Their ability to form reversible covalent complexes with diols has also led to their use in the development of chemical sensors, particularly for saccharides. georganics.sk
Overview of the Phenoxyphenylboronic Acid Class and its Unique Structural Motifs
Within the broader family of arylboronic acids, the phenoxyphenylboronic acid class possesses a distinct structural feature: a phenoxy group (a phenyl ring linked via an ether oxygen) attached to the phenylboronic acid core. This motif introduces a degree of conformational flexibility due to the ether linkage, which can influence the compound's reactivity and interaction with other molecules.
The general structure, C₆H₅OC₆H₄B(OH)₂, allows for a wide variety of derivatives through substitution on either of the phenyl rings. sigmaaldrich.com This structural versatility is valuable in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is often required. For instance, 4-phenoxyphenylboronic acid is a known reactant in the synthesis of evobrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK). sigmaaldrich.com The phenoxy moiety can participate in various non-covalent interactions, such as π-stacking and dipole-dipole interactions, which can be critical for molecular recognition and binding to biological targets.
Academic Research Landscape and Specific Focus on 3-(3-Methylphenoxy)phenylboronic Acid
The academic research landscape for phenoxyphenylboronic acids is active, with many studies focusing on their synthesis and application in cross-coupling reactions to create complex molecular architectures. sigmaaldrich.comchemicalbook.com A significant portion of this research is directed towards the discovery of new pharmaceuticals and functional materials.
This compound, with the CAS number 2377609-33-9, is a specific member of this class that has garnered interest. fluorochem.co.uk Its structure features a methyl group on the meta-position of the phenoxy ring, which can introduce subtle steric and electronic effects that differentiate it from its unsubstituted counterpart.
| Property | Value |
|---|---|
| CAS Number | 2377609-33-9 |
| IUPAC Name | [3-(3-methylphenoxy)phenyl]boronic acid |
| Canonical SMILES | CC1=CC=CC(OC2=CC=CC(B(O)O)=C2)=C1 |
| InChI | InChI=1S/C13H13BO3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9,15-16H,1H3 |
Research involving this compound and its analogs often revolves around their use as building blocks in organic synthesis. chemenu.com The presence of the boronic acid group makes it a prime candidate for Suzuki-Miyaura coupling reactions, enabling the introduction of the 3-(3-methylphenoxy)phenyl moiety into a larger molecule. researchgate.net The specific substitution pattern of this compound can be exploited to synthesize targeted molecules with desired properties, for example, in the development of novel enzyme inhibitors or advanced materials.
Properties
IUPAC Name |
[3-(3-methylphenoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQBYLLHXHWOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC(=C2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Methylphenoxy Phenylboronic Acid and Analogues
General Strategies for Arylboronic Acid Synthesis
Several robust methods have been established for the synthesis of arylboronic acids. The choice of method often depends on the substrate's functional group tolerance, the availability of starting materials, and the desired scale of the reaction.
Grignard Reagent-Borate Ester Reaction Pathways
One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. nih.govwikipedia.orgchemicalbook.com The process begins with the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide (e.g., aryl bromide or iodide) and magnesium metal. This organometallic intermediate is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures. nih.govgoogle.comgoogle.com
The reaction is an electrophilic trapping of the arylmetal intermediate by the borate ester. nih.gov The initial addition forms a boronate complex, which can potentially react with additional Grignard reagent molecules. To prevent the formation of undesired borinic acid and triarylborane byproducts from multiple additions, the reaction is typically conducted at very low temperatures (e.g., -78 °C) and often with an excess of the borate ester. nih.govgoogle.comgoogle.comacs.org The final step is the hydrolysis of the resulting boronate ester with an aqueous acid to yield the arylboronic acid. wikipedia.orggoogle.comgoogle.com
Table 1: Key Features of Grignard-Borate Ester Pathway
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | Aryl halides (Br, I, Cl), Magnesium metal, Trialkyl borates | nih.govwikipedia.orggoogle.com |
| Key Intermediate | Arylmagnesium halide (Grignard reagent) | nih.gov |
| Reaction Conditions | Low temperatures (typically -78 °C) to control reactivity | google.comgoogle.com |
| Challenges | Formation of multiple addition byproducts (borinic acids) | acs.org |
| Final Step | Aqueous acid hydrolysis to yield the boronic acid | google.comgoogle.com |
Directed ortho-Metalation and Subsequent Boronation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective synthesis of substituted aromatic compounds, including arylboronic acids. acs.orgnih.gov This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which is typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA), directing the deprotonation (metalation) to the adjacent ortho position. nih.govacs.org
Once the ortho-lithiated species is formed, it can be quenched with an electrophilic boron source, such as a trialkyl borate. organic-chemistry.orgresearchgate.net Subsequent hydrolysis of the boronate ester furnishes the ortho-substituted arylboronic acid. organic-chemistry.org This technique is highly efficient for installing a boronic acid group at a specific position relative to the directing group and is compatible with various functionalities that might not be tolerated under Grignard conditions. nih.govorganic-chemistry.org
Palladium-Catalyzed Borylation Reactions
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a premier tool for C-B bond formation. nih.gov The Miyaura borylation reaction, a key example, involves the coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄), in the presence of a palladium catalyst and a base. researchgate.netnih.govupenn.edu
This methodology offers significant advantages, including mild reaction conditions, excellent functional group tolerance, and broad substrate scope, even allowing for the use of less reactive aryl chlorides. nih.govnih.govupenn.edu The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. rsc.org These boronate esters can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids. researchgate.netupenn.edu The development of sophisticated ligands and pre-catalysts has further enhanced the efficiency and applicability of this method. nih.govfigshare.com
Table 2: Comparison of General Arylboronic Acid Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Reagents |
|---|---|---|---|
| Grignard Pathway | Uses readily available starting materials; well-established method. | Requires low temperatures; limited functional group tolerance. | Ar-MgX, B(OR)₃ |
| ***ortho*-Metalation** | High regioselectivity; good functional group tolerance. | Requires a directing group on the substrate. | Organolithium base, B(OR)₃ |
| Pd-Borylation | Excellent functional group tolerance; mild conditions; broad scope. | Requires transition metal catalyst; diboron reagents can be expensive. | Pd catalyst, Diboron reagent |
Specific Approaches for Phenoxy-Substituted Phenylboronic Acid Synthesis
The synthesis of 3-(3-Methylphenoxy)phenylboronic acid requires a multi-step approach that first establishes the diaryl ether core, followed by the introduction of the boronic acid functionality.
Synthesis of Precursor Building Blocks
The core structure of this compound is a diaryl ether. The synthesis of this diaryl ether precursor is the critical first stage. Common methods for forming the C-O-C ether linkage include the Ullmann condensation and the Chan-Lam coupling.
The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of a phenol (B47542) with an arylboronic acid to form a diaryl ether. nih.govorganic-chemistry.org For the target molecule, this could involve coupling m-cresol (B1676322) with (3-halophenyl)boronic acid or 3-hydroxyphenylboronic acid with a 3-methylphenyl halide. These reactions are often performed under mild conditions, including at room temperature, and tolerate a wide array of functional groups. nih.govorganic-chemistry.org Alternatively, the Ullmann reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically at elevated temperatures. organic-chemistry.org
The resulting diaryl ether must contain a functional group, such as a halogen (e.g., bromine), at the desired position for the subsequent borylation step. For instance, the reaction between 3-bromophenol (B21344) and (3-methylphenyl)boronic acid or between m-cresol and 1-bromo-3-iodobenzene (B1265593) would yield a halogenated diaryl ether precursor like 1-bromo-3-(3-methylphenoxy)benzene.
Introduction of the Boronic Acid Moiety via Transmetalation with Boron Precursors
Once the diaryl ether precursor, such as 1-bromo-3-(3-methylphenoxy)benzene, is synthesized, the boronic acid group can be introduced. This is typically achieved through a transmetalation reaction, which bridges the gap between the precursor and the final product. nih.gov
A common pathway involves halogen-metal exchange. The aryl bromide precursor is reacted with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at low temperature (-78 °C) to generate a highly reactive aryllithium intermediate. chemicalbook.com This intermediate is then immediately quenched with an electrophilic boron precursor, such as trimethyl borate or triisopropyl borate. nih.govchemicalbook.com The reaction mixture is then allowed to warm to room temperature before being subjected to aqueous acidic work-up to hydrolyze the boronate ester and afford the final product, this compound. chemicalbook.com This sequence is essentially an application of the general lithiation-boration pathway described earlier, tailored to the specific diaryl ether substrate. wikipedia.org
Alternatively, the palladium-catalyzed Miyaura borylation could be applied directly to the 1-bromo-3-(3-methylphenoxy)benzene precursor, coupling it with a diboron reagent like B₂pin₂ to form the corresponding pinacol (B44631) boronate ester, which can then be hydrolyzed if the free boronic acid is desired. nih.govnih.gov
Stereoselective Synthesis and Chiral Analogues of Phenoxyphenylboronic Acids
The concept of stereoselectivity in the context of phenoxyphenylboronic acids primarily revolves around the potential for axial chirality, leading to atropisomers. Atropisomers are stereoisomers that result from hindered rotation around a single bond. While more commonly associated with biaryl compounds, sufficient steric hindrance around the C-O ether bond in a diaryl ether, such as a substituted phenoxyphenylboronic acid, could also lead to the existence of stable, separable enantiomers.
Atroposelective Synthesis:
The direct asymmetric synthesis of axially chiral compounds, including those analogous to phenoxyphenylboronic acids, is a significant area of research. A prevalent method for achieving this is the atroposelective Suzuki-Miyaura cross-coupling reaction. yau-awards.comnih.gov This reaction typically involves the use of a chiral palladium catalyst, often featuring a chiral phosphine (B1218219) ligand, to control the stereochemical outcome of the C-C bond formation. While directly applied to biaryl synthesis, the principles can be extended to the synthesis of sterically hindered diaryl ethers.
The enantioselectivity in these reactions is influenced by several factors, including the choice of chiral ligand, the nature of the substituents on the coupling partners, and the reaction conditions. For instance, the use of bulky substituents ortho to the bond axis can enhance the rotational barrier and improve the enantiomeric excess (ee) of the product. In a hypothetical atroposelective synthesis of a chiral phenoxyphenylboronic acid analogue, one might envision the coupling of a substituted halobenzene with a substituted phenoxyboronic acid in the presence of a chiral catalyst.
Chiral Resolution:
An alternative to direct asymmetric synthesis for obtaining enantiomerically pure phenoxyphenylboronic acid analogues is chiral resolution. wikipedia.org This classical method involves the separation of a racemic mixture of the target compound into its individual enantiomers. A common approach is the formation of diastereomeric salts by reacting the racemic boronic acid with a chiral resolving agent. wikipedia.org These diastereomeric salts, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers of the phenoxyphenylboronic acid.
For example, a racemic mixture of a phenoxyphenylboronic acid bearing a carboxylic acid group could be reacted with a chiral amine to form diastereomeric ammonium (B1175870) carboxylate salts. After separation of these salts, acidification would regenerate the enantiomerically pure carboxylic acid-functionalized phenoxyphenylboronic acids. A new concept in this area involves using the boronic acid functionality itself as a resolving group by reacting it with a chiral ligand to form separable diastereomers. researchgate.net
Currently, specific examples of the stereoselective synthesis or resolution of this compound itself are not prominent in the scientific literature. However, the principles established in the synthesis of other axially chiral molecules provide a clear framework for how such syntheses could be approached.
Green Chemistry Principles in Boronic Acid Synthesis
The application of green chemistry principles to the synthesis of boronic acids aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several strategies have been developed to make the synthesis of boronic acids, including phenoxyphenylboronic acids, more sustainable.
Mechanochemical Synthesis:
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) rather than conventional heating in a solvent, has emerged as a promising green synthetic method. researchgate.net This solvent-free or low-solvent approach can lead to significantly reduced waste and energy consumption. For the synthesis of boronic esters, a common precursor to boronic acids, mechanochemical methods have been shown to be highly efficient, often proceeding with high yields in short reaction times. omicsonline.org
Aqueous Synthesis:
The use of water as a solvent is a cornerstone of green chemistry. The development of water-soluble catalysts and micellar catalysis has enabled Suzuki-Miyaura and other cross-coupling reactions for boronic acid synthesis to be performed in aqueous media, thus avoiding the use of volatile and often toxic organic solvents.
Sustainable Catalysts:
Research has focused on developing more sustainable catalyst systems for boronic acid synthesis. This includes the use of highly efficient catalysts at very low loadings (parts per million), which reduces the consumption of precious metals like palladium. Furthermore, the development of reusable heterogeneous catalysts simplifies product purification and minimizes metal contamination in the final product.
Green Chemistry Metrics:
To quantify the "greenness" of a synthetic route, various metrics have been developed. These include the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. nih.govacsgcipr.orgacsgcipr.org Lower E-factor and PMI values indicate a more environmentally friendly process.
| Synthetic Methodology | Solvent | Catalyst | Typical E-Factor | Typical Process Mass Intensity (PMI) | Key Advantages |
|---|---|---|---|---|---|
| Traditional Grignard Route | Organic (e.g., THF, Toluene) | None (stoichiometric Mg) | High (e.g., 50-150) | High (e.g., 100-300) | Well-established, versatile |
| Aqueous Suzuki-Miyaura Coupling | Water | Palladium-based | Moderate (e.g., 20-60) | Moderate (e.g., 50-150) | Avoids organic solvents, safer |
| Mechanochemical Synthesis | Solvent-free or minimal solvent | Various | Low (e.g., 5-25) | Low (e.g., 10-50) | Reduced waste, energy efficient, rapid |
Note: The E-Factor and PMI values in the table are illustrative and can vary significantly based on the specific reaction, scale, and work-up procedures.
Reactivity and Mechanistic Investigations of 3 3 Methylphenoxy Phenylboronic Acid
Carbon-Carbon Bond Forming Reactions
Suzuki-Miyaura Cross-Coupling: Mechanistic Elucidation and Scope
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, polyolefins, and styrenes. libretexts.org This reaction couples an organoboron species, such as 3-(3-Methylphenoxy)phenylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
Mechanistic Elucidation
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: nih.govacs.org
Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex. This step forms a palladium(II) intermediate.
Transmetalation: The organoboron compound, this compound, must first be activated by a base. This activation forms a boronate species [ArB(OH)₃]⁻, which enhances the nucleophilicity of the aryl group. organic-chemistry.org The activated boronate then undergoes transmetalation with the palladium(II) complex, where the 3-(3-methylphenoxy)phenyl group displaces the halide on the palladium center.
Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the desired biaryl product (R¹-Ar) and regenerates the palladium(0) catalyst, allowing the cycle to continue.
The scope of the Suzuki-Miyaura reaction is exceptionally broad. This compound can be coupled with a wide variety of organohalides and pseudohalides, including aryl, vinyl, and alkyl bromides, iodides, chlorides, and triflates. The reaction conditions are generally mild and tolerant of numerous functional groups, making this a highly versatile synthetic tool. nih.govnih.gov
| Component | Examples | Role in the Reaction |
|---|---|---|
| Arylboronic Acid | This compound | Source of the aryl group to be transferred. |
| Coupling Partner (Organohalide) | Aryl bromides, vinyl iodides, heteroaryl chlorides | Provides the second organic fragment for the new C-C bond. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction. |
Homocoupling Reactions of Arylboronic Acids
A common side reaction observed during Suzuki-Miyaura coupling and other palladium-catalyzed processes is the homocoupling of the arylboronic acid. thieme-connect.com In the case of this compound, this would result in the formation of 3,3'-bis(3-methylphenoxy)biphenyl. This reaction can occur through several mechanisms, often promoted by the transition metal catalyst itself.
Under palladium catalysis, homocoupling can be initiated by the reaction of the palladium catalyst with dioxygen, leading to a palladium-peroxo complex. acs.org This complex can then react with two molecules of the arylboronic acid to generate the symmetrical biaryl. Alternatively, a protonolysis/second transmetalation pathway has been identified, particularly with electron-deficient arylboronic acids. thieme-connect.com
Copper salts are also known to effectively catalyze the aerobic homocoupling of arylboronic acids under mild conditions, often at room temperature and in the presence of air. rsc.orgmdpi.comresearchgate.net The proposed mechanism for copper-catalyzed homocoupling involves a B-to-Cu(II) transmetalation, followed by the formation of organocopper(II) dimers. These dimers can then undergo a process leading to bis-organocopper(III) complexes, which readily undergo reductive elimination to yield the homocoupled product. mdpi.com Controlling these homocoupling pathways is crucial for optimizing the yield of the desired cross-coupled product in reactions like the Suzuki-Miyaura coupling. mdpi.com
| Condition | Effect on Homocoupling | Rationale |
|---|---|---|
| Presence of Oxygen/Air | Promotes homocoupling | Facilitates the formation of metal-peroxo species or re-oxidation of the catalyst, which can drive the homocoupling pathway. acs.org |
| Excess Boronic Acid | Increases homocoupling | Higher concentration of the boronic acid can favor the kinetics of the homocoupling side reaction. |
| Choice of Catalyst/Ligand | Can suppress or promote | Bulky ligands like SPhos can favor cross-coupling over homocoupling by sterically hindering the formation of intermediates required for the homocoupling pathway. thieme-connect.com |
| Electron-deficient Arylboronic Acids | Can promote homocoupling | Certain mechanistic pathways, such as protonolysis followed by a second transmetalation, are more favorable for electron-poor substrates. thieme-connect.com |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated)
Beyond palladium, other transition metals, particularly copper, are widely used to catalyze coupling reactions involving arylboronic acids. The most prominent of these is the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL reaction), which primarily forms carbon-heteroatom bonds. organic-chemistry.orgnih.gov While less common for C-C bond formation, copper-catalyzed systems can be used for the homocoupling of arylboronic acids, as discussed previously. mdpi.com
The primary utility of copper-catalyzed reactions with arylboronic acids like this compound is the formation of bonds between the aryl carbon and heteroatoms such as nitrogen (N) or oxygen (O). organic-chemistry.org These reactions are oxidative couplings, typically using copper(II) acetate (B1210297), and can often be performed in the presence of air, which serves as the terminal oxidant. organic-chemistry.orgsci-hub.se The Chan-Lam reaction is a valuable alternative to the Buchwald-Hartwig amination, offering the advantage of being operable at room temperature. organic-chemistry.org
Carbon-Heteroatom Bond Forming Reactions
Ipso-Hydroxylation of Arylboronic Acids: Catalytic Systems and Selectivity
The carbon-boron bond of arylboronic acids can be selectively oxidized to a carbon-oxygen bond, a transformation known as ipso-hydroxylation. This reaction provides a direct route to phenols from readily available boronic acids. For this compound, this reaction yields 3-(3-methylphenoxy)phenol.
This transformation can be achieved using various catalytic and non-catalytic systems. A common and straightforward method involves the use of an oxidant like hydrogen peroxide (H₂O₂), often under basic conditions. nih.gov Numerous systems have been developed to improve efficiency, mildness, and sustainability.
Catalytic Systems and Reagents:
Metal-Free Systems: Strong oxidants such as sodium perborate (B1237305) (SPB) can effect rapid and high-yielding hydroxylation in water or even under solvent-free conditions, proceeding through a nucleophilic attack mechanism. nih.govscispace.com Other oxidants like Oxone® are also effective. researchgate.net
Organocatalytic Systems: Simple organic molecules like citric acid or even graphene oxide have been shown to catalyze the ipso-hydroxylation using H₂O₂ as the terminal oxidant in aqueous media. tandfonline.comacs.org
Aerobic Oxidation: In some systems, molecular oxygen from the air can serve as the oxidant, often promoted by agents like Hantzsch esters and pyridines in an autocatalytic process. rsc.org
The reaction is generally highly selective for the ipso position, meaning the hydroxyl group specifically replaces the boronic acid moiety. This selectivity is a key feature of the reaction's synthetic utility.
| Oxidant/Catalyst System | Solvent | Key Features |
|---|---|---|
| Sodium Perborate (SPB) | Water or Solvent-free | Catalyst-free, rapid reaction times (minutes), and environmentally benign. nih.govscispace.com |
| H₂O₂ / Citric Acid | Water | Organocatalytic, metal-free, and uses a green solvent and oxidant. tandfonline.com |
| H₂O₂ / Graphene Oxide | Water | Carbocatalytic, sustainable, and proceeds under mild, base-free conditions. acs.org |
| Tertiary Amine N-oxides | Various Organic Solvents | Mild, rapid, and shows broad functional group tolerance, including for oxidation-sensitive groups. nih.gov |
| Hantzsch Ester / Air (O₂) | Organic Solvents | Autocatalytic aerobic oxidation without the need for an external catalyst or light. rsc.org |
Amidation and Esterification Catalysis by Arylboronic Acids: Acyloxyboron Intermediates
Arylboronic acids, including this compound, can function as Lewis acid catalysts for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. This method avoids the need for stoichiometric activating agents, with water being the only byproduct. catalyticamidation.info
Mechanism via Acyloxyboron Intermediates
The catalytic cycle for amidation is believed to proceed through the following key steps: rsc.orgresearchgate.net
Formation of Acyloxyboron Intermediate: The arylboronic acid reacts with a carboxylic acid in a dehydration-condensation step to form a mono- or diacyloxyboron intermediate. This step is often thermodynamically unfavorable, and the removal of water, typically with molecular sieves or azeotropic distillation, is crucial to drive the reaction forward. rsc.orgresearchgate.net
Nucleophilic Attack: The acyloxyboron intermediate acts as an activated form of the carboxylic acid. An amine then attacks the carbonyl carbon of this intermediate.
Intermediate Breakdown: A tetracoordinate acyl boronate intermediate is formed. The rate-determining step is often the cleavage of the C-O bond within this intermediate, which releases the amide product and regenerates the boronic acid catalyst. rsc.org
Recent computational and experimental studies suggest that the mechanism may be more complex, possibly involving dimeric boron species (B-X-B motifs) that activate the carboxylic acid and deliver the amine nucleophile in a concerted fashion. catalyticamidation.inforsc.org Regardless of the precise pathway, the formation of an activated acyloxyboron species is central to the catalytic activity of arylboronic acids in these transformations.
Lewis Acidity and Adduct Formation Characteristics
Boronic acids, including this compound, are recognized as mild Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. wikipedia.org This Lewis acidity is fundamental to their chemical behavior, particularly their ability to form adducts with Lewis bases. In aqueous solutions, boronic acids exist in equilibrium with their corresponding anionic boronate forms. nih.govnih.gov The electronic properties of the aryl substituent can influence this acidity, although studies on 2,6-diarylphenylboronic acids have shown that the effect of substituents on the flanking aromatic rings may not significantly alter the Lewis acidity of the boronic acid group itself. nih.govresearchgate.net The stabilization of both the boronic acid and its boronate form can be influenced by factors such as polar-π interactions and solvation effects. nih.gov
A hallmark of boronic acids is their capacity to interact with compounds containing cis-diol or polyol functionalities to form cyclic boronate esters. nih.govnih.gov This reaction is a reversible covalent bonding process, the stability of which is dependent on factors such as pH and the structure of the diol. researchgate.net The formation of these five- or six-membered cyclic esters enhances the acidity of the boron center. nih.govbath.ac.uk This principle was first quantitatively explored by observing the pH drop upon the addition of polyols to a phenylboronic acid solution. nih.govmsu.edu
The interaction is highly selective for 1,2- and 1,3-diols, a property that has been widely exploited in the development of sensors and separation systems for saccharides and other polyhydroxylated compounds. nih.govualberta.ca The dynamic nature of this covalent bond allows for applications in stimuli-responsive materials and self-organizing systems. nih.govresearchgate.net The table below illustrates typical association constants for phenylboronic acid with various saccharides, demonstrating the varying stability of the resulting boronate esters.
Table 1: Association Constants (K) for Phenylboronic Acid with Various Saccharides in Aqueous Solution at pH 7.3
| Saccharide | Association Constant (K, M-1) |
|---|---|
| Fructose | 430 |
| Glucose | 19 |
| Galactose | 32 |
| Mannose | 9 |
Note: The data in this table are representative values for phenylboronic acid and serve to illustrate the general principles of diol binding. Actual values for this compound may vary.
The directional and reversible nature of the boronic acid-diol interaction makes it a powerful tool in supramolecular chemistry and self-assembly. nih.govmsu.edu This dynamic covalent functionality allows for the construction of complex, organized structures such as macrocycles, cages, capsules, and polymers. nih.govresearchgate.net For instance, self-assembled monolayers (SAMs) of dithiobis(4-butyrylamino-m-phenylboronic acid) on gold surfaces have been utilized for the development of sensors for monosaccharides. nih.gov
Beyond diol interactions, the boronic acid group can participate in other non-covalent interactions, such as hydrogen bonding, which plays a significant role in the crystal engineering of these compounds. researchgate.net Phenylboronic acid itself forms hydrogen-bonded dimeric units in its crystalline state. wikipedia.org These varied interactions enable the design of sophisticated supramolecular architectures where boronic acids act as key building blocks. researchgate.netresearchgate.net For example, nanomicelles appended with phenylboronic acids have been designed for targeted delivery applications, utilizing the specific interactions between the boronic acid moiety and biological targets. mdpi.com
Radical Reactions Involving Arylboronic Acids: Pathway Analysis
While renowned for their role in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, arylboronic acids have also emerged as versatile precursors for aryl radicals. rsc.orgbohrium.com This reactivity proceeds through an oxidative cleavage of the carbon-boron bond, a pathway distinct from the traditional transmetalation mechanisms. rsc.orgbohrium.com Several catalytic systems have been developed to facilitate this transformation, enabling a range of synthetic applications.
The generation of an aryl radical from an arylboronic acid typically involves a single-electron transfer (SET) process initiated by an oxidant. bohrium.com Common systems for this purpose include:
Manganese(III) acetate rsc.orgbohrium.com
Silver(I)/persulfate rsc.orgbohrium.comnih.gov
Iron(II or III)/persulfate rsc.orgbohrium.com
Once generated, the aryl radical is a highly reactive intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgresearchgate.net These include Minisci-type reactions for the direct arylation of electron-deficient heterocycles and intramolecular cyclizations to form polycyclic scaffolds. nih.govresearchgate.net A proposed general mechanism involves the oxidation of the catalyst (e.g., Ag(I) to Ag(II)) which then promotes the formation of a sulfate (B86663) radical anion from persulfate. This radical anion reacts with the arylboronic acid to generate the aryl radical, which can then be trapped by a suitable substrate. bohrium.comnih.govresearchgate.net This pathway avoids the need for harsh conditions or toxic reagents like tin species, often associated with radical chemistry. nih.gov
Table 2: Catalytic Systems for Aryl Radical Generation from Arylboronic Acids
| Catalytic System | Typical Reaction | Key Features |
|---|---|---|
| Mn(OAc)3 | Coupling with arenes or olefins | Good functional group tolerance. bohrium.com |
| AgNO3 / K2S2O8 | Direct arylation of heterocycles, Pschorr-type cyclizations | Mild, room temperature conditions; inexpensive reagents. bohrium.comnih.gov |
| FeSO4 / K2S2O8 | Various C-C bond formations | Cost-effective and environmentally benign metal. rsc.org |
| Co(II)-porphyrin / Blue light | Oxidative hydroxylation | Photoredox process utilizing visible light. mdpi.com |
Chemo- and Regioselectivity in Complex Reaction Systems
The utility of this compound in complex syntheses is dictated by its chemo- and regioselectivity. The boronic acid moiety can direct reactions to specific sites on the molecule or react selectively in the presence of other functional groups.
In electrophilic aromatic substitution reactions, such as the Rieche formylation, the position and electronic nature of substituents on the phenylboronic acid ring significantly influence both the reaction yield and the regioselectivity of the outcome. uniroma1.it For electron-rich arylboronic acids, formylation can occur via an ipso-substitution at the carbon atom bearing the boronic acid group, followed by protodeboronation. uniroma1.it Alternatively, the electrophile may add to other activated positions on the aromatic ring. uniroma1.it The choice of Lewis acid catalyst can also be crucial in controlling the regioselectivity of such transformations. uniroma1.it
In radical reactions, high chemoselectivity can be achieved under specific conditions. nih.gov However, the strong oxidizing agents used to generate the aryl radical, such as persulfate, may not be compatible with sensitive functional groups like benzylic C-H bonds or vicinal diols. nih.gov The structure of the boronic acid itself can also impact reactivity; for instance, significant ortho-substitution can hinder certain radical arylation reactions. bohrium.com Understanding these selectivity principles is essential for designing effective synthetic strategies that incorporate arylboronic acids into complex molecular frameworks.
Advanced Applications of 3 3 Methylphenoxy Phenylboronic Acid in Organic Synthesis and Catalysis
Design and Synthesis of Complex Molecular Architectures
The structural rigidity and defined stereochemical presentation of the diaryl ether moiety make 3-(3-Methylphenoxy)phenylboronic acid a valuable precursor for the construction of intricate molecular architectures. Boronic acids are exceptionally useful building blocks, but their direct use can be limited by incompatibility with many synthetic reagents. nih.gov To overcome this, stable surrogates like N-methyliminodiacetic acid (MIDA) boronates are employed. nih.gov These protected forms are compatible with a wide range of reaction conditions, including chromatography, allowing for their incorporation into multistep synthetic pathways. nih.gov This strategy enables the transformation of simple organoboron starting materials into structurally complex boronic acid building blocks, which are then used in the final stages of a synthesis. nih.gov
Catalytic Roles in Organic Transformations Beyond Cross-Coupling
While renowned as reagents in Suzuki-Miyaura coupling, arylboronic acids are also gaining recognition as potent, metal-free organocatalysts. nih.gov Their activity stems from their nature as mild, organic-soluble Lewis acids, capable of activating functional groups through reversible covalent bond formation, typically with oxygen or nitrogen atoms. nih.govnih.gov This catalytic ability circumvents the need for often toxic or expensive metal catalysts, aligning with the principles of green chemistry. nih.govnih.gov
This compound can function as a catalyst in a variety of important organic transformations. These include dehydrative condensation reactions to form amides and esters, as well as various condensation and cycloaddition reactions. nih.govnih.gov For instance, in direct amidation, the boronic acid activates the carboxylic acid, facilitating nucleophilic attack by the amine. The process typically occurs under azeotropic reflux conditions to remove water and drive the reaction to completion. nih.gov This catalytic activity is not limited to simple substrates; even challenging couplings, such as those involving N-Boc protected amino acids, can proceed with high efficiency and minimal racemization. nih.gov
Table 1: Catalytic Applications of Arylboronic Acids
| Reaction Type | Role of Boronic Acid Catalyst | Substrates | Product |
|---|---|---|---|
| Direct Amidation | Lewis acid activation of carboxylic acid | Carboxylic Acids + Amines | Amides |
| Esterification | Lewis acid activation of carboxylic acid | Carboxylic Acids + Alcohols | Esters |
| Biginelli Reaction | Catalyst for multicomponent condensation | Aldehyde + β-Ketoester + Urea | Dihydropyrimidinone |
| Hantzsch Reaction | Catalyst for multicomponent condensation | Aldehyde + β-Ketoester + Ammonia | Dihydropyridine |
| Beckmann Rearrangement | Activation of oxime for rearrangement | Oximes | Amides |
This table illustrates catalytic transformations where this compound is expected to be an effective catalyst based on the known reactivity of its structural class. nih.gov
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of the carbon-boron bond is being harnessed to develop novel synthetic methodologies that extend beyond traditional cross-coupling. A significant recent development is the palladium-catalyzed homologation of arylboronic acids. st-andrews.ac.uk This method allows for a formal one-carbon insertion into the aryl C-B bond, converting an arylboronic acid into a benzylboronic acid derivative. st-andrews.ac.uk
The process utilizes halomethylboronic acid pinacol (B44631) esters, which undergo a facile oxidative addition to a palladium(0) center. st-andrews.ac.uk This step is followed by a chemoselective transmetalation with the starting arylboronic acid, such as this compound. Subsequent reductive elimination yields the homologated benzylboronic ester product. st-andrews.ac.uk This methodology is powerful as it avoids the use of stoichiometric organometallic reagents and proceeds under relatively mild conditions. The resulting benzylboronic esters are themselves versatile synthetic intermediates, ready for further functionalization via C(sp³)–C(sp²) cross-coupling reactions to access important pharmacophores like diarylmethanes. st-andrews.ac.uk The development of such processes highlights a shift from using boronic acids as static partners in coupling reactions to employing them as active participants in more complex, transformative methodologies.
Integration in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for building molecular diversity with high atom economy. researchgate.net Arylboronic acids are key reagents in several named MCRs, such as the Petasis borono-Mannich reaction. nih.gov In this reaction, an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a boronic acid combine to form highly functionalized amino acids or their derivatives. nih.gov The 3-(3-methylphenoxy)phenyl group can be readily installed into complex scaffolds using this approach, providing rapid access to libraries of compounds for drug discovery. nih.govrsc.org
Similarly, cascade reactions, which involve a sequence of intramolecular and/or intermolecular transformations in a single pot, leverage arylboronic acids to initiate the formation of complex heterocyclic systems. nih.gov For example, palladium-catalyzed cascade reactions between 2-(cyanomethoxy)chalcones and arylboronic acids lead to the rapid and selective construction of benzofuro[2,3-c]pyridine skeletons. nih.gov This transformation involves a domino sequence of C-C and C-N bond formations through steps like nitrile carbopalladation, Michael addition, and cyclization/aromatization. nih.gov The structural features of this compound make it an ideal substrate for such cascades, enabling the synthesis of unique, potentially emissive fluorophores and complex heterocyclic cores. nih.gov
Table 2: Representative Multicomponent and Cascade Reactions
| Reaction Name | Components | Key Transformation | Resulting Scaffold |
|---|---|---|---|
| Petasis Reaction | Boronic Acid + Amine + Carbonyl | Borono-Mannich addition | α-Amino Acids / Allylamines |
| Ugi Reaction | Boronic Acid (as one component) + Isocyanide + Acid + Amine/Carbonyl | Isocyanide-based condensation | α-Acylamino Amides |
| van Leusen Reaction | Formyl-phenylboronic acid + Aldehyde + TosMIC | Imidazole synthesis | Substituted Imidazoles |
| Pd-Catalyzed Cascade | Arylboronic Acid + 2-(Cyanomethoxy)chalcone | Carbopalladation / Cyclization | Benzofuro[2,3-c]pyridines |
This table summarizes key reaction classes where this compound can be effectively integrated to generate molecular complexity. nih.govnih.govnih.gov
Flow Chemistry and Continuous Processing Applications
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. nih.gov Reactions involving organoboron compounds are well-suited for adaptation to flow chemistry. The synthesis of boronic acids themselves, for instance through bromine-lithium exchange followed by borylation, has been successfully implemented in flow reactors, which allows for the safe handling of highly reactive organolithium intermediates by controlling temperature and residence times precisely. mdpi.comnih.gov
Furthermore, subsequent transformations using the boronic acid products can be integrated into a continuous workflow. High-temperature reactions, such as Suzuki-Miyaura couplings, benefit from the superheating capabilities of pressurized flow reactors, leading to dramatically reduced reaction times. rsc.org The application of flow chemistry to processes involving this compound would enable a more efficient, scalable, and safer production pipeline. This is particularly relevant for the large-scale synthesis of active pharmaceutical ingredients or advanced materials where this structural motif is a key component. The integration of synthesis and purification steps in a continuous sequence further enhances the efficiency of this modern processing technology. nih.govrsc.org
Applications in Materials Science and Polymer Chemistry
Boronic Acid-Functionalized Polymers and Hydrogels
The incorporation of boronic acid moieties into polymer chains allows for the creation of materials that can respond to specific chemical stimuli. This has led to the development of sophisticated polymer systems and hydrogels with applications in drug delivery and diagnostics.
Boronic acid-functionalized polymers have garnered significant attention for their potential use in glucose-responsive systems, particularly for the development of self-regulated insulin (B600854) delivery devices. mdpi.com The fundamental principle behind this application lies in the reversible interaction between the boronic acid group and glucose, a diol-containing molecule. mdpi.comnih.gov
In an aqueous environment, boronic acids exist in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. mdpi.com The presence of glucose shifts this equilibrium towards the formation of a cyclic boronate ester, which is a negatively charged species. mdpi.com This change in charge density along the polymer backbone leads to an increase in the hydrophilicity of the polymer. mdpi.com In a cross-linked hydrogel network, this increased hydrophilicity results in swelling of the material. mdpi.com Conversely, a decrease in glucose concentration shifts the equilibrium back, causing the hydrogel to shrink. This reversible swelling and shrinking behavior can be harnessed to control the release of encapsulated molecules, such as insulin. nih.gov
| Stimulus | Polymer State | Mechanism |
| High Glucose | Swollen/Disassembled | Formation of charged boronate esters, increasing hydrophilicity. mdpi.com |
| Low Glucose | Shrunken/Assembled | Dissociation of boronate esters, decreasing hydrophilicity. mdpi.com |
Research has demonstrated that the sensitivity of these systems can be tuned by incorporating other monomers, such as tertiary amines, which can lower the pKa of the boronic acid and enable a response under physiological pH conditions. mdpi.com For example, complex micelles formed from phenylboronic acid-based block copolymers and diol-functionalized polymers have shown enhanced glucose responsiveness at neutral pH, facilitating the glucose-triggered release of FITC-insulin. nih.gov
The equilibrium between the uncharged and charged forms of boronic acid is also highly dependent on the pH of the surrounding environment. mdpi.com This inherent pH sensitivity makes boronic acid-functionalized polymers excellent candidates for the development of pH-responsive materials. As the pH increases, the equilibrium shifts towards the negatively charged boronate form, leading to changes in the polymer's properties, such as swelling or dissolution. mdpi.comnih.gov
This pH-responsiveness has been exploited in the design of materials for environmental sensing. For instance, boronic acid-based probes can be designed to exhibit a colorimetric or fluorescent response to changes in pH. rsc.org These changes are often based on the deprotonation/protonation mechanism and intramolecular charge transfer (ICT). rsc.org Such materials can be incorporated into test papers for the rapid and visual detection of pH changes in various media. rsc.org Furthermore, these materials have been successfully applied to measure pH variations within biological systems, such as in cells undergoing alkalosis. rsc.org The reversible nature of the boronic acid's interaction with hydroxyl ions allows for the creation of reusable pH sensors. researchgate.net
| pH Condition | Boronic Acid State | Material Response |
| Acidic | Uncharged (Trigonal) | Hydrophobic/Collapsed |
| Alkaline | Charged (Tetrahedral Boronate) | Hydrophilic/Swollen |
Design and Synthesis of Boronic Acid-Based Nanomaterials
The functionalization of nanomaterials with boronic acids has opened up new avenues for creating targeted and responsive nanosystems for a variety of applications, including biomedical imaging and drug delivery.
Boronic acid moieties can be readily introduced onto the surface of various nanoparticles, including inorganic nanocrystals and polymeric nanoparticles. frontiersin.orgnih.govacs.org This surface functionalization serves multiple purposes. Firstly, it can improve the biocompatibility and stability of hydrophobic nanoparticles in aqueous environments. frontiersin.orgnih.gov Secondly, the boronic acid groups act as recognition sites for specific molecules, particularly those containing diol groups like saccharides. frontiersin.orgnih.gov
A common strategy for surface functionalization involves the use of boronic acid-modified polymers. frontiersin.org For example, hydrophobic nanocrystals can be coated with a boronic acid-modified polymerizable diacetylene derivative, which can then be polymerized in situ to create a stable, functionalized shell around the nanoparticle. frontiersin.org This method has been shown to be versatile and applicable to various types of inorganic nanoparticles without altering their intrinsic properties. frontiersin.orgnih.gov The functionalized nanoparticles can then be used for applications such as the specific labeling of cancer cells, which often overexpress sialic acid, a saccharide that can be recognized by boronic acids. frontiersin.orgnih.gov
Core-shell nanostructures offer a sophisticated platform for the encapsulation and controlled release of therapeutic agents. Boronic acid functionalization plays a crucial role in the design of stimuli-responsive release mechanisms in these systems. nih.gov
In a typical design, a core material, which can be polymeric or inorganic, is encapsulated within a shell that is functionalized with boronic acids. nih.govnih.gov The release of the encapsulated cargo can be triggered by changes in the surrounding environment, such as pH or the presence of specific molecules like glucose. For example, boronic acid-functionalized core-shell polymer nanoparticles have been synthesized for the enrichment of glycosylated peptides. nih.gov These nanoparticles consist of a hydrophilic polymer core and a boronic acid-functionalized shell that can selectively capture glycopeptides. nih.gov
In the context of drug delivery, the shell can be designed to be cross-linked via boronate ester bonds. researchgate.net In an acidic environment, which is characteristic of tumor microenvironments, these boronate esters can be cleaved, leading to the disassembly of the shell and the release of the encapsulated drug. nih.gov This pH-sensitive release mechanism allows for targeted drug delivery to cancer cells while minimizing systemic toxicity. nih.govnih.gov
| Nanoconstruct Component | Function |
| Core | Encapsulation of cargo (e.g., drugs, imaging agents) |
| Shell | Provides stability and stimuli-responsive release |
| Boronic Acid Moieties | Act as triggers for release in response to pH or diols |
Covalent Organic Frameworks (COFs) and Boronic Acid Building Blocks: Design and Network Formation
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. rsc.orgalfa-chemistry.com Boronic acids were among the first building blocks used in the synthesis of COFs, and they continue to be instrumental in the design and formation of these materials. rsc.orgalfa-chemistry.comrsc.org
The formation of COFs from boronic acid building blocks relies on the reversible condensation reactions of boronic acids. alfa-chemistry.comrsc.org There are two primary ways in which boronic acids contribute to the formation of COF networks:
Self-condensation to form boroxine (B1236090) rings: Boronic acid monomers can undergo dehydration to form six-membered boroxine rings. alfa-chemistry.com This reaction is reversible, which allows for error correction during the crystallization process, leading to the formation of highly ordered, crystalline frameworks. rsc.org COF-1, one of the first reported COFs, was synthesized through the self-condensation of 1,4-benzenediboronic acid. alfa-chemistry.com
Condensation with diols to form boronate esters: Boronic acids can also be co-condensed with polyol linkers to form boronate ester-linked COFs. rsc.org This approach allows for greater control over the geometry and functionality of the resulting framework by varying the structure of both the boronic acid and the diol building blocks. researchgate.net
The ability to design the building blocks with specific geometries and functionalities enables the synthesis of COFs with tailored pore sizes, shapes, and chemical environments. rsc.orgacs.org These materials are being explored for a wide range of applications, including gas storage and separation, catalysis, and sensing. alfa-chemistry.com
Despite a comprehensive search, no specific research articles or data could be found regarding the application of “3-(3-Methylphenoxy)phenylboronic acid” in the design of responsive biomaterials. The available scientific literature focuses on the broader class of phenylboronic acids and their derivatives in this context. Therefore, it is not possible to provide a detailed analysis of the mechanistic aspects and research findings for this specific compound as requested.
The general principles of phenylboronic acid-based responsive biomaterials involve the reversible formation of boronate esters with diols. This interaction is sensitive to pH and the presence of competing diols like glucose, which forms the basis for creating materials that respond to specific biological stimuli. However, without dedicated studies on "this compound," any discussion on its specific performance, such as the influence of the 3-methylphenoxy group on its responsiveness and material properties, would be purely speculative.
Consequently, the requested section on "Responsive Biomaterials Design" focusing solely on "this compound" cannot be generated with the required scientific accuracy and detail due to the absence of relevant research data.
Structure Activity Relationship Sar Studies in Chemical Biology Research
Influence of Phenoxy Substituent Modifications on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of arylboronic acids are significantly influenced by the nature and position of substituents on the phenyl ring. nih.gov These modifications can alter the electronic properties and steric profile of the molecule, thereby affecting its Lewis acidity, pKa value, and binding affinity for target biomolecules. nih.govresearchgate.net
For a compound like 3-(3-Methylphenoxy)phenylboronic acid, the substituents—a phenoxy group at the 3-position of the phenylboronic acid core and a methyl group at the 3-position of that phenoxy ring—play distinct roles.
Steric Effects : The bulky 3-methylphenoxy group can introduce steric hindrance that influences how the molecule fits into a specific binding site. This can either enhance selectivity by favoring binding to a complementary pocket or reduce affinity if it causes unfavorable steric clashes. researchgate.net
Reactivity Tuning : Modifications to the aroyl ring of related chelators have been shown to tune their metal affinity, while modifications on the boron-containing ring can alter their reaction rates with other molecules, such as hydrogen peroxide. rsc.org This principle highlights how substituent placement is a key strategy for modulating the reactivity of boronic acid-based compounds. rsc.org
Boronic Acid Derivatives as Probes for Enzyme Mechanism Studies
Boronic acid derivatives are invaluable tools in chemical biology for investigating enzyme mechanisms. nih.gov Their ability to act as transition-state analogs allows them to bind tightly to the active sites of various enzymes, particularly serine proteases and β-lactamases. nih.govwikipedia.org By forming a stable, reversible covalent bond with a key catalytic residue, such as serine, they mimic the high-energy tetrahedral intermediate formed during the natural enzymatic reaction. mdpi.com This interaction effectively inhibits the enzyme, enabling researchers to study the structure of the active site, elucidate catalytic mechanisms, and understand ligand-enzyme interactions through techniques like X-ray crystallography. nih.govnih.gov
The small size of the boronic acid group allows for its incorporation into a wide range of molecular scaffolds, creating selective and effective probes for diverse enzymatic targets. nih.gov The success of boronic acid-based drugs has spurred significant interest in their use for drug screening, detection systems, and as tools for studying biological analytes. nih.gov
Phenylboronic acids have been identified as potent inhibitors of serine β-lactamases (SBLs), a major family of enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.govmdpi.com The boronic acid moiety is the primary driver for the covalent binding to the enzyme's active site. mdpi.com
The boron atom forms a reversible, dative covalent bond with the hydroxyl group of the catalytic serine residue (e.g., Ser70 in class A β-lactamases and Ser64 in class C). nih.govmdpi.com Upon binding, the boron atom transitions from a trigonal planar (sp²) hybridization to a tetrahedral (sp³) state, forming a stable adduct that mimics the transition state of β-lactam hydrolysis. mdpi.commdpi.com
X-ray crystallography studies have provided detailed insights into these binding interactions:
Covalent Bonding : The boron atom of the inhibitor covalently bonds to the catalytic serine. mdpi.com
Hydrogen Bonding Network : The hydroxyl groups on the tetrahedral boron atom form a network of hydrogen bonds with surrounding amino acid residues in the active site. mdpi.com For instance, in the class C enzyme AmpC, one boronic acid oxygen atom forms hydrogen bonds with the backbone NH of Ser64 and Ser319, while the other oxygen interacts with the side chain of Tyr150. mdpi.com
Oxyanion Hole : One of the boron's oxygen atoms typically occupies the "oxyanion hole," a critical feature of the active site that stabilizes the negative charge of the transition state during catalysis. mdpi.com
Substituent Interactions : The substituents on the phenyl ring dictate the inhibitor's orientation and affinity. For example, ortho-substituted phenylboronic acids show higher potency against class A β-lactamases like KPC-2 and GES-5, while meta-substituted derivatives are more active against class C enzymes like AmpC. nih.govmdpi.com These substituents interact with specific pockets within the active site, such as the carboxylate-binding pocket, further anchoring the inhibitor. mdpi.com
The table below summarizes the inhibitory activity of different phenylboronic acid derivatives against various β-lactamases, illustrating the impact of substituent position.
| Compound | Substituent Position | KPC-2 Ki (μM) | GES-5 Ki (μM) | AmpC Ki (μM) |
|---|---|---|---|---|
| [2-(2-carboxyvinyl)phenyl]boronic acid | Ortho | 0.14 | 0.11 | 6.9 |
| [3-(2-carboxyvinyl)phenyl]boronic acid | Meta | 6.6 | >200 | 0.12 |
| (2-Carboxyphenyl)boronic acid | Ortho | 0.16 | 0.17 | 4.2 |
| (3-Carboxyphenyl)boronic acid | Meta | 2.1 | 32 | 0.24 |
The ability of boronic acids to inhibit enzymes is rooted in fundamental principles of molecular recognition and transition-state theory. nih.govnih.gov
Lewis Acidity : Boronic acids are Lewis acids, meaning they can accept a pair of electrons. wikipedia.org The boron atom has a vacant p-orbital, making it electrophilic and susceptible to attack by nucleophiles. nih.gov
Covalent Reversible Inhibition : In the active site of enzymes like serine proteases and β-lactamases, the catalytic serine residue acts as a nucleophile. nih.gov It attacks the electrophilic boron atom, forming a reversible covalent bond. mdpi.com This forms a stable tetrahedral boronate species that is a mimic of the enzymatic transition state. nih.gov
Transition-State Analogy : The tetrahedral adduct formed between the boronic acid and the catalytic serine closely resembles the geometry of the high-energy intermediate in the natural substrate hydrolysis reaction. mdpi.com According to transition-state theory, enzymes bind most tightly to the transition state of the reaction they catalyze. By mimicking this state, boronic acid inhibitors achieve high binding affinity and potency. nih.gov
Chemo- and Bioselective Recognition of Specific Biomolecules (e.g., Sialic Acid residues)
Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a structural motif ubiquitous in saccharides. wikipedia.orgnih.gov This property makes them excellent receptors for the chemo- and bioselective recognition of specific carbohydrates, including sialic acid (N-acetylneuraminic acid). bohrium.comnih.gov Sialic acids are often found at the termini of glycan chains on cell surfaces and are overexpressed in various cancers, making them important biomarkers. nih.govrsc.org
The interaction between phenylboronic acid (PBA) and sialic acid is pH-dependent. nih.gov
At lower pH (below 9), PBA tends to bind to the α-hydroxycarboxylate group of sialic acid. nih.gov
At physiological pH (around 7.4), the interaction primarily occurs with the glycerol (B35011) side chain of sialic acid. nih.gov
Specifically, for sialic acid residues linked within a glycan chain (as they are on cell surfaces), the strongest interaction is observed between the boronic acid and the diol at positions C8 and C9 of the sialic acid's glycerol tail, forming a stable five-membered ring. nih.gov This selective recognition has been leveraged to develop probes that can target sialic acid on the surface of cancer cells. nih.govrsc.org For example, heterocyclic boronic acids have been discovered that show unusually high affinity and selectivity for sialic acids, with these interactions strengthening under the slightly acidic conditions typical of a tumor microenvironment. rsc.org
Development of Advanced Chemical Sensors and Detection Systems
The specific molecular recognition capabilities of boronic acids have been widely exploited in the development of advanced chemical sensors and detection systems. bohrium.comnih.gov These sensors typically work by converting a binding event between the boronic acid receptor and the target analyte (like a saccharide) into a measurable output signal, most commonly a change in fluorescence. nih.govnih.gov
The general design of a fluorescent boronic acid-based sensor involves three components: a recognition group (the boronic acid), a luminescent group (a fluorophore), and a linker. clausiuspress.com The binding of a diol-containing analyte to the boronic acid alters the electronic properties of the sensor molecule, leading to a change in its fluorescence intensity or wavelength. nih.govresearchgate.net
Several mechanisms are used to generate the signal:
Photoinduced Electron Transfer (PET) : In the unbound state, electron transfer from a donor to the fluorophore may quench its fluorescence. Binding of the analyte to the boronic acid can inhibit this PET process, "turning on" the fluorescence. nih.gov
Indicator Displacement Assays (IDA) : In this approach, a fluorescent dye is pre-complexed with the boronic acid receptor, quenching its fluorescence. When the target analyte is introduced, it displaces the dye from the receptor, restoring the dye's fluorescence. nih.govresearchgate.net
Aggregation-Induced Emission (AIE) : Some sensors are designed with fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation. The binding event can trigger aggregation or disaggregation, leading to a significant change in the fluorescence signal. nih.gov
Boronic acid-based sensors have been developed for a wide range of biologically important molecules, including glucose, reactive oxygen species, and sialic acid derivatives, demonstrating their versatility in disease detection and bioanalytical applications. bohrium.comrsc.org
Future Research Directions and Emerging Paradigms for 3 3 Methylphenoxy Phenylboronic Acid
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how reactions involving 3-(3-Methylphenoxy)phenylboronic acid are predicted and designed. Machine learning (ML) models are increasingly being developed to forecast the outcomes of chemical reactions with high accuracy. acs.orgukcatalysishub.co.uk These models can be trained on vast datasets of known reactions to recognize patterns in reactivity that may not be immediately obvious to human chemists.
For instance, ML algorithms can be employed to predict the optimal conditions for Suzuki-Miyaura cross-coupling reactions, a cornerstone of the utility of this compound. acs.org By inputting the structures of the reactants, including substituted aryl halides and the boronic acid, these models can predict the most effective catalyst, base, and solvent system to maximize the yield of the desired biaryl product. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.
Furthermore, AI can be utilized in the de novo design of experiments. By defining a desired product that incorporates the 3-(3-methylphenoxy)phenyl moiety, AI algorithms could retrospectively suggest synthetic pathways, identifying this compound as a key starting material and outlining the most efficient reaction steps.
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | Description | Potential Impact |
| Reaction Outcome Prediction | ML models trained on reaction data to predict the major product and yield of reactions involving this compound. | Accelerated discovery of new derivatives and more efficient synthesis of known compounds. |
| Optimization of Reaction Conditions | AI algorithms to identify the optimal catalyst, solvent, temperature, and other parameters for specific transformations. | Higher yields, reduced side products, and more sustainable chemical processes. |
| De Novo Design of Synthetic Routes | AI-powered retrosynthesis tools to design novel synthetic pathways for complex molecules incorporating the 3-(3-methylphenoxy)phenyl group. | Innovation in drug discovery and materials science by enabling the creation of novel molecular architectures. |
| Mechanism Interrogation | Analysis of large datasets to uncover subtle mechanistic details of reactions, such as the role of specific ligands or additives. | Deeper fundamental understanding of reaction mechanisms, leading to the development of more robust and versatile synthetic methods. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Emerging paradigms in catalysis are moving towards the use of light and electricity to drive chemical reactions, offering greener and more efficient alternatives to traditional thermal methods. The exploration of photocatalytic and electrocatalytic transformations of this compound represents a significant future research direction.
Photocatalysis, utilizing visible light to initiate chemical reactions, has been successfully applied to the oxidative hydroxylation of arylboronic acids to yield phenols. mdpi.com This suggests a promising avenue for the conversion of this compound to 3-(3-Methylphenoxy)phenol, a potentially valuable building block, using environmentally benign conditions such as air as the oxidant. mdpi.com Furthermore, photocatalyzed Suzuki-Miyaura reactions are being developed, which could offer milder conditions for the formation of C-C bonds using this compound. rsc.org
Electrocatalysis provides another powerful tool for activating this compound. By applying an electrical potential, it may be possible to achieve transformations that are difficult under conventional conditions. For example, electrosynthesis could be explored for the functionalization of the aromatic rings or for driving cross-coupling reactions with a high degree of control.
Advanced Spectroscopic Characterization of Transient Intermediates
A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques, particularly those capable of detecting and characterizing short-lived transient intermediates, are poised to provide unprecedented insights.
Transient absorption spectroscopy, for instance, can be used to study the excited states of photocatalysts and their interactions with this compound in light-driven reactions. princeton.eduimperial.ac.uk This can help to elucidate the mechanism of energy or electron transfer, which is fundamental to optimizing photocatalytic systems. By observing the formation and decay of reactive species on ultrafast timescales, researchers can gain a detailed picture of the reaction pathway. nih.gov
In the context of traditional cross-coupling reactions like the Suzuki-Miyaura coupling, in-situ spectroscopic methods can be employed to observe the formation of key intermediates, such as the palladium-boron complexes formed during transmetalation. nih.govacs.org This knowledge is invaluable for understanding the factors that control the efficiency of the catalytic cycle and for designing more active and stable catalysts.
Bio-Inspired Chemical Transformations and Biocatalysis
Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. The application of bio-inspired approaches and biocatalysis to this compound and its derivatives is a promising area for future research.
Enzymes, as highly selective and efficient catalysts, could be employed for the synthesis and modification of molecules containing the 3-(3-methylphenoxy)phenyl scaffold. For example, lipases could be used for the kinetic resolution of racemic derivatives, providing access to enantiomerically pure compounds that are often required for pharmaceutical applications. nih.gov The search for and engineering of novel enzymes with specific activity towards derivatives of this compound could lead to the development of highly efficient and environmentally friendly synthetic processes.
Furthermore, bio-inspired catalytic systems that mimic the active sites of metalloenzymes could be designed to perform challenging transformations on this compound. These systems could offer unique reactivity and selectivity compared to traditional chemical catalysts.
Development of Smart Responsive Systems for Controlled Chemical Processes
The unique chemical properties of the boronic acid functional group make it an ideal component for the creation of "smart" or "responsive" materials. Phenylboronic acids are known to form reversible covalent bonds with diols, and this interaction is sensitive to changes in pH and the presence of sugars. nih.govrsc.org This has led to the development of a wide range of stimuli-responsive polymers and materials. nih.govrsc.org
Future research will likely focus on incorporating this compound into polymer backbones or as pendant groups to create novel smart responsive systems. nih.gov These materials could have a wide range of applications, including:
Controlled Drug Delivery: Polymeric nanoparticles or hydrogels functionalized with this compound could be designed to release a therapeutic agent in response to specific biological triggers, such as the lower pH of a tumor microenvironment or elevated glucose levels in diabetic patients. nih.govmdpi.comdovepress.com
Sensors: Materials incorporating this boronic acid could be developed as sensors for the detection of diol-containing molecules, with the binding event triggering a measurable signal, such as a change in fluorescence or color.
Self-Healing Materials: The reversible nature of the boronic ester bond could be exploited to create self-healing polymers. When the material is damaged, the boronic ester bonds can reform, restoring the material's integrity.
Q & A
Q. What synthetic routes are recommended for preparing 3-(3-Methylphenoxy)phenylboronic acid, and how can purity be ensured?
- Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of aryl halides with bis(pinacolato)diboron. For analogous compounds like 3-Hydroxymethylphenylboronic acid, purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in technical specifications . Purity verification should combine HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy to confirm boronic acid integrity and detect anhydride byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- and NMR : To resolve substituent positions on the aromatic ring. For example, methoxy or methylphenoxy groups in related compounds show distinct splitting patterns in NMR .
- FT-IR : Identifies functional groups (e.g., B-O stretching at ~1340 cm) and hydroxyl vibrations. Comparative DFT studies on 3-Formylphenylboronic acid validate vibrational assignments .
- X-ray Crystallography : Resolves molecular geometry, particularly boron coordination (trigonal planar vs. tetrahedral), as seen in structural studies of similar derivatives .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Boronic acids are prone to hydrolysis and anhydride formation. Storage recommendations include:
- Dry Environments : Use desiccators with silica gel or molecular sieves .
- Low Temperatures : Store at 2–8°C in amber vials to prevent photodegradation .
- Inert Atmospheres : Argon or nitrogen purging minimizes oxidation .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT/B3LYP methods calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, studies on 3-Formylphenylboronic acid revealed that electron-withdrawing substituents lower the LUMO energy, enhancing Suzuki-Miyaura coupling efficiency . Key steps:
Optimize geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level.
Analyze Fukui indices to map nucleophilic/electrophilic regions.
Validate predictions experimentally via kinetic monitoring of coupling yields .
Q. What strategies resolve contradictions in spectroscopic data for boronic acid derivatives?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., IR vibrational modes) can arise from solvent effects or crystal packing. Approaches include:
Q. How can researchers optimize reaction conditions to mitigate anhydride formation?
- Methodological Answer : Anhydride formation is common in boronic acids with labile hydroxyl groups. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
